2-(4-isopropylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Description
The compound “2-(4-isopropylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one” is a derivative of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine . It’s part of a novel series of compounds that were designed and synthesized as potential EGFR kinase inhibitors .
Synthesis Analysis
The synthesis of these compounds involves molecular docking studies to position Erlotinib and the target compounds into the active site of the epidermal growth factor receptor (EGFR) to determine the probable binding model . The synthesis process also involves the preparation of 3-Bromo-, 3,5-dibromo- and 3,4,5-tribromo-2-thienyllithium by bromine → lithium exchange .Molecular Structure Analysis
The molecular structure of these compounds is based on the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine system . These molecules are shown by extensive MM calculations to show a significant degree of helical distortion .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the conversion of the corresponding 2-carbaldehydes into the corresponding thiophene 2-carbonitriles . Metallation of 2,5-dibromo- or 2,4,5-tribromo-thiophene with LDA occurred at a vacant 3-position .Mechanism of Action
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-11(2)12-7-9-13(10-8-12)17-20-18(22)16-14-5-3-4-6-15(14)23-19(16)21-17/h7-11H,3-6H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXAPEPBQUDWPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387015 |
Source
|
Record name | STK095853 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5952-69-2 |
Source
|
Record name | STK095853 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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